molecular formula C17H18O5S B040782 Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate CAS No. 117589-36-3

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate

Cat. No.: B040782
CAS No.: 117589-36-3
M. Wt: 334.4 g/mol
InChI Key: VTIDIAIZOPXIFZ-CQSZACIVSA-N
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Description

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate is an organic compound with the molecular formula C17H18O5S and a molecular weight of 334.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate typically involves the esterification of 2-hydroxypropanoic acid with benzyl alcohol, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The sulfonyl group can be substituted with nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

    Chemistry: Used as a reactant or intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate involves its reactivity due to the ester and sulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-hydroxypropanoate: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality.

    Benzyl benzoate: Contains an ester group but lacks the sulfonyl group.

Uniqueness

Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate is unique due to the presence of both ester and sulfonyl groups, which provide a combination of reactivity and versatility in organic synthesis.

Properties

IUPAC Name

benzyl 2-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIDIAIZOPXIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576019
Record name Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117589-36-3
Record name Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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